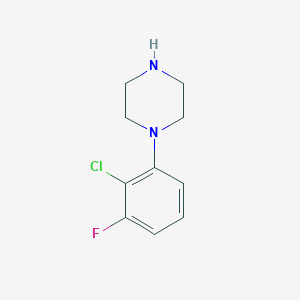
1-(2-Chloro-3-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-3-fluorophenyl)piperazine is a chemical compound categorized under the piperazine class. It is known for its unique structural properties, which include a piperazine ring substituted with a 2-chloro-3-fluorophenyl group.
Méthodes De Préparation
The synthesis of 1-(2-Chloro-3-fluorophenyl)piperazine can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions typically require specific conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protection/deprotection steps to yield the desired piperazine derivative .
Analyse Des Réactions Chimiques
1-(2-Chloro-3-fluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Cyclization: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like DBU, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Chloro-3-fluorophenyl)piperazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to psychoactive effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-3-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)piperazine: This compound has a similar structure but with different positions of the chlorine and fluorine atoms.
1-(4-Bromophenyl)piperazine: Another phenylpiperazine derivative with a bromine substituent instead of chlorine and fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
846031-32-1 |
|---|---|
Formule moléculaire |
C10H12ClFN2 |
Poids moléculaire |
214.67 g/mol |
Nom IUPAC |
1-(2-chloro-3-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12ClFN2/c11-10-8(12)2-1-3-9(10)14-6-4-13-5-7-14/h1-3,13H,4-7H2 |
Clé InChI |
UFRAAIGOXGTHQX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C(=CC=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


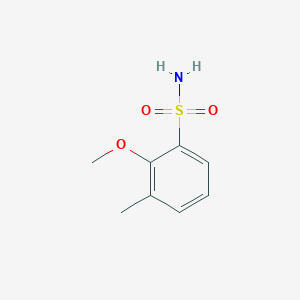
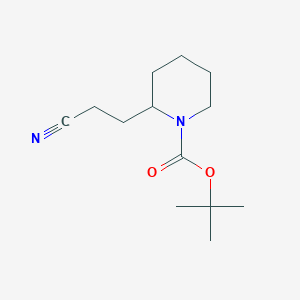
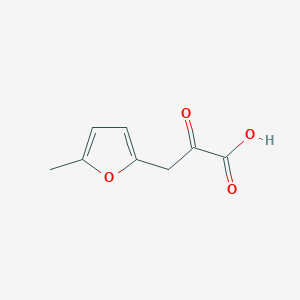
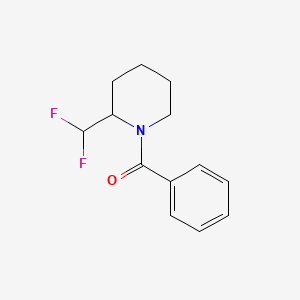
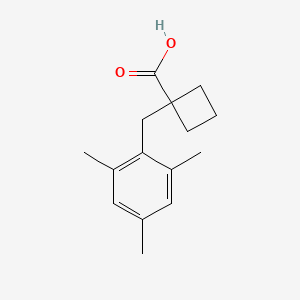
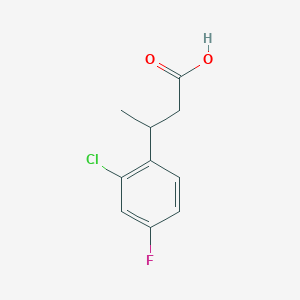

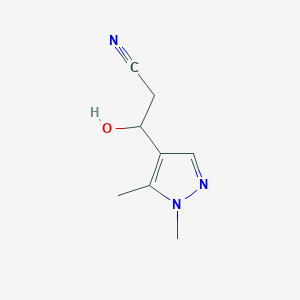
![2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride](/img/structure/B13607136.png)
![N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13607138.png)
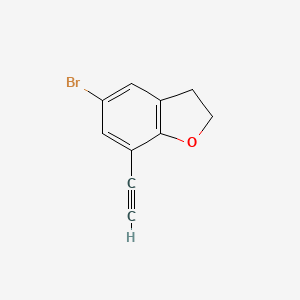

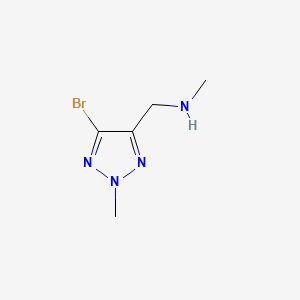
![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid](/img/structure/B13607163.png)
